molecular formula C39H58O2 B8146818 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde

9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde

Cat. No. B8146818
M. Wt: 558.9 g/mol
InChI Key: KNANZGMVKTUUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde is a useful research compound. Its molecular formula is C39H58O2 and its molecular weight is 558.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Light Emitting Diodes (OLEDs) : Novel fluorene-based oligomers, including those related to 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde, have been found to improve thermal stability and ease processing in OLEDs, potentially useful in layered devices (Kimura et al., 2007).

  • Nanoparticle Assembly : Gold nanoparticles stabilized by fluorenyl thiols, related to the chemical , can form bridged structures and self-assemble into parallel lines, indicating potential applications in optical devices and electronics (Quintiliani et al., 2014).

  • Data Storage and Imaging : Photochromic polymer composites with diarylethene and fluorene derivatives show potential for storing 3D optical data in a two-photon mode, opening avenues for advanced data storage and imaging applications (Corredor et al., 2007).

  • Photoluminescence and Charge Transfer : Oligo(9,9-didodecylfluorene-bis-sulphurdiimide) demonstrates potential as a stable, solution-processable conjugated oligomer suitable for photoluminescence quenching and photoinduced charge transfer in composites (Wang et al., 2011).

  • Dye-Sensitized Solar Cells : Organic dyes containing fluorene, decorated with imidazole units, show moderate efficiency in dye-sensitized solar cells, particularly with high open-circuit voltage in nanocrystalline TiO2-based devices (Kumar et al., 2014).

  • Synthesis and Material Properties : Research has developed green, practical methods for the synthesis of useful 9-monoalkylated fluorenes using aldehydes or ketones, allowing fine-tuning of fluorene monomers for function-oriented polyfluorenes, which is closely related to the manipulation and application of 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde (Chen et al., 2017).

properties

IUPAC Name

9,9-didodecylfluorene-2,7-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H58O2/c1-3-5-7-9-11-13-15-17-19-21-27-39(28-22-20-18-16-14-12-10-8-6-4-2)37-29-33(31-40)23-25-35(37)36-26-24-34(32-41)30-38(36)39/h23-26,29-32H,3-22,27-28H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNANZGMVKTUUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O)CCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H58O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde
Reactant of Route 4
Reactant of Route 4
9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde
Reactant of Route 5
Reactant of Route 5
9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde
Reactant of Route 6
9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.